Topological Polar Surface Area (TPSA) lower by 18% predicts superior membrane permeability compared to the C5-regioisomer
The target compound has a computed TPSA of 63.8 Ų, which is 14.0 Ų lower than the 77.8 Ų TPSA of 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine [1][2]. This 18% reduction in TPSA moves the compound closer to the widely accepted threshold of <60 Ų for favorable central nervous system (CNS) penetration and below the typical <90 Ų cutoff for oral bioavailability, suggesting enhanced passive membrane permeability relative to the C5-substituted comparator [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 63.8 Ų |
| Comparator Or Baseline | 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine: 77.8 Ų |
| Quantified Difference | 14.0 Ų (18% lower for target) |
| Conditions | Computed by Cactvs 3.4.8.24 / 3.4.6.11, PubChem release data |
Why This Matters
Lower TPSA predicts improved passive membrane permeability, making this compound preferable for intracellular target engagement or CNS-focused screening libraries where the C5-regioisomer would be less suitable.
- [1] PubChem CID 71786081. N2-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride. TPSA = 63.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/71786081#section=Chemical-and-Physical-Properties View Source
- [2] PubChem CID 134531. 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. TPSA = 77.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/134531#section=Chemical-and-Physical-Properties View Source
- [3] Pajouhesh, H., Lenz, G.R. (2005) Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541 View Source
